Hemoglobin F-Sacromonte is a variant of fetal hemoglobin, specifically characterized by a mutation in the gamma chain. This hemoglobin variant was identified in a Spanish newborn and is noted for its unique amino acid substitution at position 59 of the gamma chain. The substitution involves a change from lysine to glutamine, denoted as alpha 2G gamma (2)59(E3)Lys→Gln. This specific alteration contributes to the biochemical properties and functional implications of this hemoglobin variant.
The discovery of Hemoglobin F-Sacromonte was documented in a study involving a Spanish newborn and his mother, highlighting its genetic basis and potential clinical significance. Research indicates that fetal hemoglobin plays a crucial role in oxygen transport during fetal development, and variants like F-Sacromonte may have implications for understanding hemoglobinopathies and related disorders .
The synthesis of Hemoglobin F-Sacromonte involves the production of the gamma globin chains during fetal development. The genetic mutation leading to this variant is inherited in an autosomal manner, indicating that both parents contribute to the genetic makeup of the offspring.
The synthesis process typically occurs in the erythroid progenitor cells within the fetal liver. The gamma globin genes are activated during certain stages of development, leading to increased production of fetal hemoglobin. Techniques such as polymerase chain reaction and sequencing are often employed to identify specific mutations within the globin genes.
Hemoglobin F-Sacromonte consists of two alpha and two gamma chains, similar to other forms of fetal hemoglobin. The notable structural change involves the substitution at position 59 of the gamma chain, which can affect how the hemoglobin molecule interacts with oxygen.
The molecular weight of Hemoglobin F-Sacromonte is approximately 15 kDa per subunit. The specific three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing insights into its binding affinities and stability compared to normal fetal hemoglobin.
Hemoglobin variants like F-Sacromonte participate in typical biochemical reactions associated with oxygen transport and release. The substitution at position 59 may alter these reactions slightly, potentially affecting oxygen affinity.
The reactivity of Hemoglobin F-Sacromonte can be assessed through various assays that measure its ability to bind oxygen under different pH levels and concentrations. These assays help elucidate how structural changes influence functional properties.
The mechanism by which Hemoglobin F-Sacromonte operates involves its ability to bind oxygen more effectively than adult hemoglobin under certain physiological conditions. This is particularly important during fetal development when oxygen needs are high.
Research suggests that variants like Hemoglobin F-Sacromonte may exhibit altered kinetics regarding oxygen binding and release, which can be quantitatively assessed using techniques such as spectrophotometry.
Hemoglobin F-Sacromonte is typically soluble in aqueous solutions and exhibits a characteristic red color due to its iron content. Its solubility can be influenced by pH and ionic strength.
This variant maintains similar chemical properties to other forms of fetal hemoglobin but may show differences in stability and reactivity due to its unique amino acid composition. Studies indicate that it may have a higher affinity for oxygen compared to adult hemoglobin.
Analytical techniques such as high-performance liquid chromatography can be employed to separate and quantify different hemoglobin species in blood samples, providing insights into the prevalence and effects of variants like F-Sacromonte.
Hemoglobin F-Sacromonte serves as a valuable model for studying hemoglobinopathies, particularly in understanding how mutations affect function. It may also have implications for therapeutic approaches aimed at increasing fetal hemoglobin levels in patients with sickle cell disease or beta-thalassemia.
Research into variants like Hemoglobin F-Sacromonte contributes to broader knowledge about human genetics, disease mechanisms, and potential treatments for blood disorders .
Hemoglobin F-Sacromonte (Hb F-Sacromonte) is a variant of fetal hemoglobin (Hb F) characterized by a specific point mutation in the Gγ-globin chain (HBG2 gene product). This mutation results in the substitution of lysine by glutamine at position 59 of the γ-globin polypeptide, denoted as Gγ59(E3)Lys→Gln [1] [2] [3]. Position E3 resides within the E-helix of the γ-globin subunit, a region critical for stabilizing interactions between the globin chain and heme group, as well as subunit contacts within the hemoglobin tetramer. The replacement of a basic residue (Lys) with a polar, uncharged residue (Gln) alters local electrostatic interactions. This substitution is identical to that observed in Hb F-Emirates (Gγ59Lys→Glu), confirming residue 59 as a mutational hotspot [2] [9].
While high-resolution crystallographic data for Hb F-Sacromonte remains limited, biochemical analyses reveal distinct properties:
Table 1: Biophysical Properties of Hb F-Sacromonte
Property | Observation | Method |
---|---|---|
Electrophoretic Mobility | Increased anodal mobility vs. Hb F | Alkaline electrophoresis (pH 8.6) |
HPLC Retention | Co-elutes with wild-type Hb F | Cation-exchange HPLC |
Chain Ratio (γX:γ) | ~31% of total γ-chains in heterozygotes | Globin chain separation |
Oxygen Affinity | Presumed normal (no functional impairment reported) | Not studied extensively |
The Hb F-Sacromonte mutation arises from a single-nucleotide transition (A→C) at the second position of codon 59 of the HBG2 gene, converting the lysine codon AAA to CAA, which encodes glutamine [3] [9]. This mutation occurs in exon 2 of HBG2, which encodes the majority of the γ-globin E-helix. The AAA→CAA change does not create or destroy known splice sites or regulatory motifs within the exon. However, residue 59 lies within a region of potential interaction with transcription factors or chaperones, though functional consequences beyond the amino acid substitution remain uncharacterized. The mutation is detectable via DNA sequencing or allele-specific PCR targeting codon 59 [3].
The HBG2 gene resides on chromosome 11p15.4, within the β-globin gene cluster (5'-HBE1-HBG2-HBG1-HBD-HBB-3'). Haplotype analysis of carriers provides insights into the mutation's origin:
Table 2: Genetic Modifiers Influencing Hb F Expression in 11p15.4 Variants
Locus/Element | Role in Hb F Regulation | Key Variants/Polymorphisms | Impact on Hb F-Sacromonte Context |
---|---|---|---|
HBG2 Promoter (11p15.4) | Cis-regulatory element for Gγ-globin transcription | rs7482144 (XmnI C>T) | Potential enhancer of mutant γ-chain expression |
BCL11A (chr2p16) | Transcriptional repressor of HBG genes | rs766432 (intron 2) | Minor alleles may elevate mutant + wild-type Hb F |
HMIP Block 2 (chr6q23) | Distal regulatory element for HBS1L/MYB | rs9399137; 3-bp (TAC) deletion | Minor alleles may further increase total Hb F |
ANTXR1 (chr2p13) | Putative Hb F repressor in AI haplotype | rs35685045 | May contribute to high Hb F in specific populations |
The Hb F-Sacromonte variant illustrates the intricate interplay between structural globin mutations and genetic background. While its primary defect is a conservative amino acid change, its phenotypic expressivity (e.g., proportion of mutant γ-chain) is likely modulated by linked polymorphisms on 11p15.4 and unlinked Hb F modifier genes [6] [7]. Further haplotype mapping of carriers could clarify whether this mutation arose independently or spread via founder effects.
Table 3: Key Characteristics of Hemoglobin F-Sacromonte
Characteristic | Detail |
---|---|
Systematic Name | Hemoglobin F-Sacromonte |
Alternative Name | Hb F-Foch |
Affected Gene | HBG2 (Gγ-globin) |
Nucleotide Change | c.177A>C (in exon 2) |
Amino Acid Change | Gγ59(E3)Lys→Gln (Lys→Gln) |
Mutation Type | Missense (point mutation) |
Chromosomal Locus | 11p15.4 |
First Identification | Spanish newborn and mother (1993) |
Detection Methods | Electrophoresis, HPLC, DNA sequencing |
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